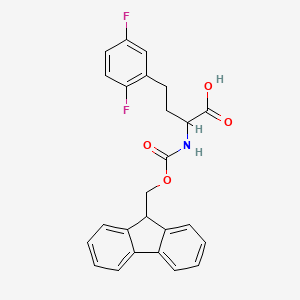

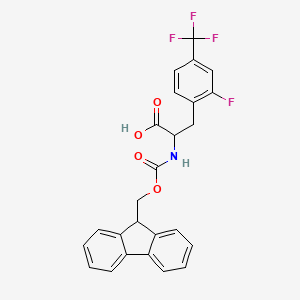

(R)-4-(2,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-2,5-difluoro-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and two fluorine atoms on the phenyl ring. This compound is valuable in the field of medicinal chemistry and peptide research due to its unique structural properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2,5-difluoro-L-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of fluorine atoms on the phenyl ring. The process generally includes:

Fmoc Protection: The amino group of L-homophenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

Fluorination: The phenyl ring is fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production of Fmoc-2,5-difluoro-L-homophenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-2,5-Difluor-L-Homophenylalanin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Fluoratome am Phenylring können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumhydrid (NaH) und Alkylhalogenide werden häufig verwendet.

Entschützung: Piperidin in DMF ist das Standardreagenz zur Entfernung von Fmoc.

Hauptprodukte

Substitution: Produkte umfassen verschiedene substituierte Phenylalaninderivate.

Entschützung: Das Hauptprodukt ist die freie Aminosäure, 2,5-Difluor-L-Homophenylalanin.

Wissenschaftliche Forschungsanwendungen

Fmoc-2,5-Difluor-L-Homophenylalanin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Peptidsynthese: Wird als Baustein bei der Synthese fluorierter Peptide verwendet, die eine erhöhte Stabilität und Bioaktivität aufweisen.

Medizinische Chemie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften auf sein Potenzial zur Entwicklung neuer Arzneimittel untersucht.

Biologische Studien: Wird in der Untersuchung von Protein-Protein-Wechselwirkungen und Enzym-Substrat-Spezifität verwendet.

Industrielle Anwendungen: Wird bei der Entwicklung neuartiger Materialien und Katalysatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Fmoc-2,5-Difluor-L-Homophenylalanin beinhaltet seine Einarbeitung in Peptide, wobei die Fluoratome die Konformation und Stabilität des Peptids beeinflussen können. Die Fmoc-Gruppe schützt die Aminogruppe während der Synthese und wird entfernt, um weitere Reaktionen zu ermöglichen. Die Fluoratome können an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen, was die biologische Aktivität des Peptids beeinflusst .

Wirkmechanismus

The mechanism of action of Fmoc-2,5-difluoro-L-homophenylalanine involves its incorporation into peptides, where the fluorine atoms can influence the peptide’s conformation and stability. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions. The fluorine atoms can participate in hydrogen bonding and other interactions, affecting the peptide’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

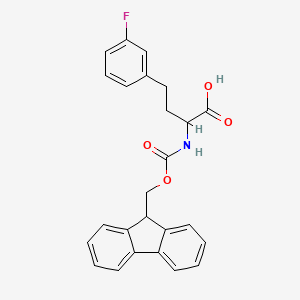

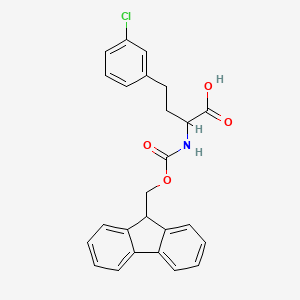

- Fmoc-2,4-Difluor-L-Homophenylalanin

- Fmoc-3,4-Difluor-L-Homophenylalanin

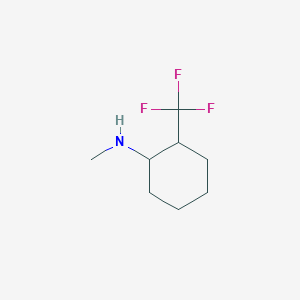

- Fmoc-4-Trifluormethyl-L-Homophenylalanin

Einzigartigkeit

Fmoc-2,5-Difluor-L-Homophenylalanin ist aufgrund der spezifischen Positionierung der Fluoratome am Phenylring einzigartig, was die elektronischen Eigenschaften und die Reaktivität der Verbindung erheblich beeinflussen kann. Dies macht es besonders wertvoll bei der Gestaltung von Peptiden mit spezifischen biologischen Aktivitäten .

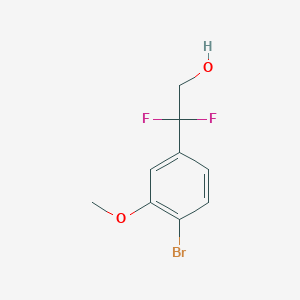

Eigenschaften

Molekularformel |

C25H21F2NO4 |

|---|---|

Molekulargewicht |

437.4 g/mol |

IUPAC-Name |

4-(2,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21F2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30) |

InChI-Schlüssel |

CMOCQWVOWRXWCO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)F)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-{5-methyl-2-[(oxan-4-yl)amino]pyrimidin-4-yl}-1H-imidazole-4-carboxamide](/img/structure/B12307192.png)

![4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid](/img/structure/B12307197.png)

![6-Benzyl-4-chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12307204.png)

![6-(4-Methylpiperidin-4-yl)thieno[2,3-b]pyrazine dihydrochloride](/img/structure/B12307217.png)

![Hexabromo-O6-corona[3]arene[3]tetrazine](/img/structure/B12307231.png)